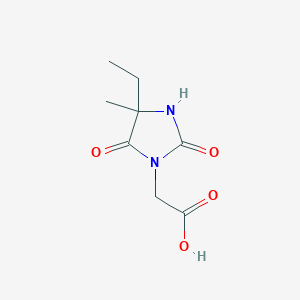

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a compound belonging to the imidazolidinone family This compound features a unique structure with a five-membered ring containing two nitrogen atoms and two carbonyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with urea under acidic conditions, followed by alkylation with ethyl iodide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the carbonyl groups can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the imidazolidinone ring can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

Chemistry

Building Block for Synthesis

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid serves as a precursor in the synthesis of more complex molecules and heterocyclic compounds. Its unique structural features facilitate the development of new synthetic pathways.

Biology

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor, interacting with biological targets to disrupt metabolic pathways. Computational models have predicted its potential interactions with various enzymes, suggesting that it could be useful in drug design.

Medicine

Therapeutic Properties

Studies have explored the compound's anti-inflammatory and antimicrobial activities. Its ability to inhibit specific enzymes may lead to novel treatments for conditions related to inflammation and infections.

Industrial Applications

Polymers and Stabilizers

In industry, this compound is utilized in the production of polymers and as a stabilizer in various formulations. Its chemical stability and reactivity make it an attractive option for enhancing product performance.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers investigated the enzyme inhibition properties of this compound on specific targets involved in inflammatory pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

A research article in Pharmaceutical Research evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated remarkable activity against resistant strains of bacteria, highlighting its potential application in developing new antibiotics.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Facilitates new synthetic pathways |

| Biology | Enzyme inhibitor studies | Disruption of metabolic pathways |

| Medicine | Anti-inflammatory and antimicrobial properties | Potential new treatments for diseases |

| Industry | Polymer production and stabilizer | Enhances product performance |

作用機序

The mechanism of action of (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Imidazole: A five-membered ring with two nitrogen atoms, similar to imidazolidinone but with different chemical properties.

Imidazopyridine: Contains an imidazole ring fused with a pyridine moiety, known for its medicinal properties.

Imidazolidine: Lacks the carbonyl groups present in imidazolidinone, leading to different reactivity and applications.

Uniqueness: (4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. The carbonyl groups in the imidazolidinone ring also contribute to its distinct properties, making it a valuable compound for various applications.

生物活性

(4-Ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, also known by its CAS number 858207-10-0, is a compound belonging to the imidazolidinone family. It possesses a unique five-membered ring structure that includes two nitrogen atoms and two carbonyl groups, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O4 |

| Molar Mass | 200.19 g/mol |

| CAS Number | 858207-10-0 |

| IUPAC Name | 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |

| Hazard Class | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, which disrupts metabolic pathways and leads to significant biological effects. Specific targets include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. The IC50 values indicate effective concentrations for inducing cell death:

- K562 Cells : IC50 values ranging from 8.5 µM to 14.9 µM.

- HeLa Cells : IC50 values from 8.9 µM to 15.1 µM.

- MDA-MB-361 Cells : IC50 values from 12.7 µM to 25.6 µM.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines, which is crucial for managing chronic inflammatory diseases.

Case Study 1: Cancer Treatment

In a comparative study involving several new compounds with similar structures, this compound was evaluated alongside other thiazolidine derivatives for their anticancer effects. The results showed that this compound induced apoptosis in cancer cells through both extrinsic and intrinsic pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Metabolic Disorders

Another study focused on the metabolic effects of the compound in insulin-resistant mice. It was found to significantly improve glucose uptake and reduce hyperglycemia and hyperinsulinemia, suggesting a role in managing type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-ethyl-4-methyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazolidinone precursors. A common approach includes:

- Step 1 : Condensation of ethyl or methyl derivatives with acetic acid moieties under acidic catalysis (e.g., glacial acetic acid) .

- Step 2 : Control of reaction parameters (temperature: 60–80°C; pH: 4–6; reaction time: 4–8 hours) to optimize intermediate formation .

- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the final product .

- Key Considerations : Side reactions (e.g., ester hydrolysis) may occur if pH exceeds 6.5, reducing yield .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- Note : High-resolution mass spectrometry (HRMS) is recommended for resolving ambiguities in complex spectra .

Advanced Research Questions

Q. What molecular interactions drive the compound’s biological activity, and how can these be experimentally validated?

- Methodological Answer :

- Hypothesis : The dioxo and acetic acid groups enable hydrogen bonding with enzymatic targets (e.g., proteases or kinases) .

- Validation Strategies :

Molecular Docking : Use software (e.g., AutoDock) to model interactions with proteins like cytochrome P450 or β-lactamases .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified enzymes .

Site-Directed Mutagenesis : Modify suspected binding residues in target proteins to confirm interaction sites .

- Data Contradictions : Discrepancies in reported IC₅₀ values may arise from variations in assay conditions (e.g., buffer pH, ionic strength) .

Q. How do structural modifications (e.g., ethyl/methyl substitution) impact thermal stability and reactivity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of derivatives:

| Substituent | Td (°C) | Stability Trend |

|---|---|---|

| Ethyl/Methyl | 220–240 | High (rigid core) |

| Fluorophenyl | 180–200 | Moderate (steric strain) |

- Reactivity Studies :

- Oxidation : React with KMnO₄ to assess susceptibility of the imidazolidinone ring .

- Hydrolysis : Monitor acetic acid moiety degradation under alkaline conditions (pH > 9) .

Q. How can conflicting spectral or biological data in literature be resolved?

- Methodological Answer :

- Root Causes :

Stereochemical Variations : Racemic vs. enantiopure synthesis may alter NMR/MS profiles .

Impurity Artifacts : Unpurified intermediates (e.g., residual solvents) distort biological assays .

- Resolution Workflow :

Reproduce Synthesis : Strictly adhere to published protocols (e.g., reaction time, solvent purity).

Cross-Validate Assays : Use orthogonal methods (e.g., SPR and ITC for binding studies) .

Collaborative Studies : Share samples with independent labs to verify reproducibility .

特性

IUPAC Name |

2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-3-8(2)6(13)10(4-5(11)12)7(14)9-8/h3-4H2,1-2H3,(H,9,14)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYIIPIBFCYMDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。